REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:11][CH2:10][CH2:9][NH:8][C:7](=[O:12])[C:6]=2[CH:13]=1.[H-].[Na+].Cl.Cl[CH2:18][C:19]1[N:24]=[CH:23][CH:22]=[CH:21][N:20]=1>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:11][CH2:10][CH2:9][N:8]([CH2:18][C:19]3[N:24]=[CH:23][CH:22]=[CH:21][N:20]=3)[C:7](=[O:12])[C:6]=2[CH:13]=1 |f:1.2,3.4|
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC=1C=CC2=C(C(NCCO2)=O)C1
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Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
363 mg
|
Type
|
reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
813 mg
|
Type
|
reactant
|
Smiles
|
Cl.ClCC1=NC=CC=N1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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cooled down in a ice/water bath
|
Type
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CUSTOM
|
Details
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quenched with 12 mL of water after it
|
Type
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EXTRACTION
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Details
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The reaction mixture was extracted with EtOAc and water
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Type
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CUSTOM
|
Details
|
the organic phase was dried
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (95% DCM/MeOH)
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Name
|
|
Type
|
product
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Smiles
|
BrC=1C=CC2=C(C(N(CCO2)CC2=NC=CC=N2)=O)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |